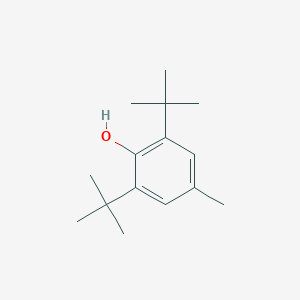

2,6-Di-tert-butyl-4-methylphenol

Beschreibung

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZUEZXRPGMBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O, Array | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE (BHT) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020216 | |

| Record name | Butylated hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992), White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour, White to pale-yellow, crystalline solid with a slight, phenolic odor; (food preservative); [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER., White to pale-yellow, crystalline solid with a slight, phenolic odor., White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative] | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE (BHT) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Butylated hydroxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

509 °F at 760 mmHg (NTP, 1992), 265.00 °C. @ 760.00 mm Hg, 265 °C, 509 °F | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

260 °F (NTP, 1992), 260 °F, 127 °C c.c., 261 °F | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylated hydroxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and propane- 1,2-diol; Freely soluble in ethanol, 0.0006 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00006, 0.00004% | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE (BHT) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.048 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.03-1.05 g/cm³, 1.05 | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 7.6 | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg (NIOSH, 2023), 0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylated hydroxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

128-37-0, 950-56-1 | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylated hydroxytoluene [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylated hydroxytoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butylated hydroxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylated hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P9D0Z171K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

156 to 160 °F (NTP, 1992), 71 °C, 70 °C, 158 °F | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant, is widely utilized across the food, pharmaceutical, and materials industries to inhibit oxidative degradation. Its efficacy lies in its ability to neutralize free radicals, thereby terminating the chain reactions that lead to the deterioration of organic materials. This technical guide provides a comprehensive overview of the core antioxidant mechanism of BHT, detailing the chemical kinetics, reaction pathways, and experimental methodologies used to characterize its activity. Quantitative data from various studies are summarized, and detailed protocols for key antioxidant assays are provided. Furthermore, signaling pathways and reaction mechanisms are visualized through diagrams to facilitate a deeper understanding of BHT's function at a molecular level.

Core Antioxidant Mechanism of Action

The primary antioxidant function of Butylated Hydroxytoluene (BHT) is to act as a chain-breaking antioxidant. It interrupts the autoxidation cascade of organic materials, particularly lipids, by donating a hydrogen atom to lipid peroxyl radicals (ROO•). This process is also known as hydrogen atom transfer (HAT).

The fundamental reactions are as follows:

-

Initiation: An initiator (e.g., heat, light, metal ions) abstracts a hydrogen atom from an unsaturated lipid (RH), forming a lipid radical (R•).

-

RH + Initiator → R•

-

-

Propagation: The lipid radical (R•) rapidly reacts with molecular oxygen to form a lipid peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another unsaturated lipid, propagating the chain reaction.

-

R• + O₂ → ROO•

-

ROO• + RH → ROOH + R•

-

-

Termination by BHT: BHT (ArOH) intervenes in the propagation step by donating its phenolic hydrogen atom to the peroxyl radical, thus forming a stable lipid hydroperoxide (ROOH) and a resonance-stabilized BHT phenoxyl radical (ArO•).[1]

-

ROO• + ArOH → ROOH + ArO•

-

The resulting BHT phenoxyl radical is relatively stable due to the steric hindrance provided by the two tertiary-butyl groups at the ortho positions and resonance delocalization of the unpaired electron around the aromatic ring.[1][2] This stability prevents it from initiating new oxidation chains.

Each molecule of BHT can effectively neutralize two peroxyl radicals. The second peroxyl radical is scavenged by the BHT phenoxyl radical to form non-radical products.[1]

-

ROO• + ArO• → ROO-ArO (non-radical adduct)

The electron-donating methyl group at the para position further enhances the reactivity of the phenolic hydroxyl group by increasing its electron density, which facilitates the hydrogen atom donation.[1]

Quantitative Data on BHT Antioxidant Activity

The antioxidant efficacy of BHT has been quantified through various experimental methods, providing key data points such as reaction rate constants and IC50 values.

Table 1: Reaction Rate Constants of BHT with Various Radicals

| Radical Species | Rate Constant (k) in M⁻¹s⁻¹ | Medium/Conditions |

| Peroxyl Radical (ROO•) | 1.3 x 10⁶ | Benzene solution |

| Hydroxyl Radical (HO•) | 1.13 x 10¹¹ | Lipid media |

| Hydroperoxyl Radical (HOO•) | 1.70 x 10⁴ | Lipid media |

| Singlet Oxygen (¹O₂) | 1.3 x 10⁶ | Benzene solution |

Table 2: IC50 Values of BHT in Various Antioxidant Assays

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay.

| Assay | IC50 Value | Notes |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 23 mg/L | Varies depending on specific assay conditions. |

| DPPH | 68.03 ± 1.27 µM/mL | For a BHT derivative. |

| Chemiluminescence | 8.5 µM | AAPH used as a source of free radicals. |

Experimental Protocols for Assessing BHT Antioxidant Activity

Standardized assays are crucial for evaluating and comparing the antioxidant capacity of compounds like BHT. Below are detailed protocols for common in vitro methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, cool place.

-

Prepare a stock solution of BHT in the same solvent. Create a series of dilutions from the stock solution to determine the IC50 value.

-

-

Assay Procedure:

-

In a test tube or a 96-well plate, add a specific volume of the BHT solution (e.g., 100 µL).

-

Add a fixed volume of the DPPH solution (e.g., 2.9 mL for tubes or 100 µL for plates).

-

For the control, use the solvent instead of the BHT solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the BHT solution.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of BHT and calculating the concentration that corresponds to 50% inhibition.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•⁺ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of BHT and a series of dilutions.

-

-

Assay Procedure:

-

Add a small volume of the BHT solution (e.g., 10 µL) to a cuvette or well.

-

Add a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of BHT to that of Trolox, a water-soluble vitamin E analog.

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation Inhibition

The TBARS assay is a widely used method to measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

-

Sample Preparation:

-

A lipid-rich medium (e.g., egg yolk homogenate, tissue homogenate, or linoleic acid emulsion) is used as the substrate for oxidation.

-

-

Induction of Lipid Peroxidation:

-

Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate (FeSO₄).

-

-

Assay Procedure:

-

To a test tube, add the lipid substrate, the BHT solution at various concentrations, and the pro-oxidant.

-

Incubate the mixture to allow for lipid peroxidation.

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add the TBA reagent to the mixture.

-

Heat the tubes in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.

-

Cool the tubes and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value can be determined from a dose-response curve.

-

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of BHT's antioxidant action.

Caption: BHT's primary antioxidant mechanism: interrupting the lipid autoxidation cycle.

Caption: Possible reaction pathways for the BHT phenoxyl radical.

References

Synthesis and Characterization of 2,6-di-tert-butyl-4-methylphenol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 2,6-di-tert-butyl-4-methylphenol (BHT), a widely used synthetic antioxidant.

Introduction

This compound, commonly known as butylated hydroxytoluene (BHT), is a lipophilic organic compound with the chemical formula C₁₅H₂₄O. It is a derivative of phenol and is widely recognized for its antioxidant properties. BHT is extensively used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of products.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes and characterization methods for BHT, tailored for a scientific audience.

Synthesis of this compound

There are two primary industrial methods for the synthesis of BHT: the alkylation of p-cresol with isobutylene and a two-step process involving the aminomethylation of 2,6-di-tert-butylphenol followed by hydrogenolysis.

Method 1: Alkylation of p-Cresol with Isobutylene

This is the most common industrial method for producing BHT.[2][3] The reaction involves the electrophilic substitution of p-cresol with isobutylene in the presence of an acid catalyst.

Reaction Scheme:

CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → [(CH₃)₃C]₂CH₃C₆H₂OH[2]

Experimental Protocol:

-

Reaction Setup: To a stirred reactor, add p-cresol and an acidic catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under pressure.

-

Alkylation: Introduce isobutylene gas into the reactor. The reaction temperature is generally maintained between 65-72°C. The reaction is exothermic and requires cooling to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of p-cresol.

-

Work-up: After the reaction is complete, the catalyst is neutralized or removed. The crude product is then washed, typically with water, to remove any remaining catalyst and byproducts.

-

Purification: The crude BHT is purified by crystallization. The crude product is dissolved in a suitable solvent (e.g., ethanol-water mixture) and allowed to cool, leading to the formation of BHT crystals. The crystals are then collected by filtration and dried. Melt crystallization is another purification technique that can be employed.

Method 2: Aminomethylation of 2,6-di-tert-butylphenol and Subsequent Hydrogenolysis

An alternative synthesis route involves the Mannich reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form a Mannich base, which is then converted to BHT via hydrogenolysis.

Reaction Scheme:

Step 1: Mannich Reaction [(CH₃)₃C]₂C₆H₃OH + CH₂O + (CH₃)₂NH → [(CH₃)₃C]₂C₆H₂(OH)CH₂N(CH₃)₂

Step 2: Hydrogenolysis [(CH₃)₃C]₂C₆H₂(OH)CH₂N(CH₃)₂ + H₂ → [(CH₃)₃C]₂C₆H₂(OH)CH₃ + (CH₃)₂NH

Experimental Protocol:

-

Mannich Base Formation:

-

In a reaction vessel, charge 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine, typically in a 1:1:1 molar ratio, in an alcohol solvent such as methanol or ethanol.

-

Heat the mixture to 80-90°C and maintain this temperature for 3-6 hours.

-

After the reaction, remove the volatile components by heating to 110-140°C.

-

-

Hydrogenolysis:

-

The resulting Mannich base is then subjected to hydrogenolysis.

-

Charge the Mannich base into a hydrogenation reactor with a suitable catalyst (e.g., a platinum-based catalyst).

-

Introduce hydrogen gas at a molar ratio of approximately 2:1 (hydrogen to Mannich base) and maintain the temperature at around 160°C for about 4 hours.

-

-

Purification:

-

After the reaction, the catalyst is removed by hot filtration.

-

The crude BHT is then purified by crystallization from a suitable solvent upon cooling.

-

Synthesis Pathway Diagram

Caption: Synthesis pathways for this compound (BHT).

Characterization of this compound

The synthesized BHT can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical Properties

BHT is a white to pale-yellow crystalline solid with a faint phenolic odor.

| Property | Value | Reference |

| Molecular Weight | 220.35 g/mol | |

| Melting Point | 69-73 °C | |

| Boiling Point | 265 °C | |

| Solubility | Insoluble in water; soluble in ethanol and fats. |

Spectroscopic Characterization

GC-MS is a powerful technique for the identification and quantification of BHT.

Experimental Protocol:

-

Sample Preparation: Dissolve the BHT sample in a suitable solvent such as ethyl acetate. For complex matrices, an extraction step may be necessary.

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A temperature program is employed to ensure good separation of BHT from other components. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a few minutes.

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode.

-

-

Data Analysis: The identity of BHT is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The characteristic ions for BHT are often observed at m/z 205 and 220.

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of BHT.

Experimental Protocol:

-

Sample Preparation: Dissolve the BHT sample in a deuterated solvent, typically chloroform-d (CDCl₃).

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Data:

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment |

| ¹H | 7.03 | s | Ar-H |

| 5.01 | s | Ar-OH | |

| 2.27 | s | Ar-CH₃ | |

| 1.44 | s | -C(CH₃)₃ | |

| ¹³C | 151.8 | C-OH | |

| 135.7 | C-C(CH₃)₃ | ||

| 128.0 | C-CH₃ | ||

| 125.4 | Ar-CH | ||

| 34.3 | -C (CH₃)₃ | ||

| 30.3 | -C(C H₃)₃ | ||

| 21.0 | Ar-CH₃ |

FTIR spectroscopy is used to identify the functional groups present in the BHT molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

FTIR Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3630 | O-H stretch (sharp, non-hydrogen bonded) |

| 2956, 2872 | C-H stretch (asymmetric and symmetric from methyl and tert-butyl groups) |

| ~1440 | C-H bend |

| ~1230 | C-O stretch (phenolic) |

| ~1150 | C-C skeletal vibrations |

Characterization Workflow Diagram

References

An In-depth Technical Guide to the Physical and Chemical Properties of Butylated Hydroxytoluene (BHT) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant, is extensively utilized across the pharmaceutical, cosmetic, and food industries to prevent oxidative degradation of materials. Its efficacy as a free-radical scavenger makes it a crucial additive in laboratory settings for stabilizing reagents and protecting sensitive compounds from autoxidation. This technical guide provides a comprehensive overview of the core physical and chemical properties of BHT relevant to its laboratory applications. It includes detailed spectral data, established experimental protocols for its analysis and antioxidant capacity determination, and a thorough examination of its antioxidant mechanism. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams generated using the DOT language.

Chemical Identity and Structure

Butylated Hydroxytoluene, systematically named 2,6-di-tert-butyl-4-methylphenol, is a lipophilic organic compound.[1] The presence of bulky tert-butyl groups ortho to the hydroxyl group provides steric hindrance, which contributes to the stability of the BHT radical formed during its antioxidant action.[1]

Physical Properties

BHT is a white to pale-yellow crystalline solid with a faint characteristic phenolic odor.[2] Its physical properties are summarized in the table below, which are crucial for its handling, storage, and application in various laboratory solvents and systems.

| Property | Value | Reference |

| Molecular Weight | 220.35 g/mol | [3][4] |

| Melting Point | 69-73 °C (156-163 °F) | |

| Boiling Point | 265 °C (509 °F) | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Appearance | White to pale-yellow crystalline solid or powder |

Solubility

BHT is practically insoluble in water but is soluble in a wide range of organic solvents. This lipophilic nature is a key determinant of its application in non-aqueous systems and fatty matrices.

| Solvent | Solubility | Reference |

| Water | Insoluble (1.1 mg/L at 20 °C) | |

| Ethanol | Freely soluble | |

| Methanol | Soluble | |

| Acetone | Very soluble | |

| Benzene | Soluble | |

| Toluene | Soluble | |

| Petroleum Ether | Soluble | |

| Vegetable Oils | Freely soluble |

Spectral Properties

The spectral characteristics of BHT are fundamental for its identification and quantification in various matrices.

FT-IR Spectroscopy

The FT-IR spectrum of BHT exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3624 | O-H stretching (sharp) | |

| 3071 | Aromatic C-H stretching (weak) | |

| 2953, 2911 | Asymmetrical and symmetrical CH₂ stretching | |

| 1603 | C=C aromatic stretching | |

| 1431 | C-C aromatic stretching | |

| 1148 | C-O stretching |

UV-Visible Spectroscopy

In methanolic solutions, BHT shows a maximum absorption (λmax) that can be used for its quantification.

| Solvent | λmax | Reference |

| Methanol | 278 nm | |

| Acetonitrile/Water | 275 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information.

¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 6.97 | s | Ar-H | |

| 4.99 | s | -OH | |

| 2.27 | s | Ar-CH₃ | |

| 1.43 | s | -C(CH₃)₃ |

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment | Reference |

| 151.8 | C-OH | |

| 135.5 | C-CH₃ (aromatic) | |

| 125.2 | Ar-CH | |

| 34.2 | -C(CH₃)₃ (quaternary) | |

| 30.2 | -C(CH₃)₃ (methyl) | |

| 21.2 | Ar-CH₃ |

Chemical Properties and Antioxidant Mechanism

BHT functions as a chain-breaking antioxidant by donating its phenolic hydrogen to lipid peroxyl radicals (ROO•), thereby terminating the lipid peroxidation chain reaction. This process generates a relatively stable BHT phenoxyl radical, which is resonance-stabilized and sterically hindered, preventing it from initiating new oxidation chains.

The BHT radical can then undergo further reactions, leading to the formation of various non-radical products, such as BHT-quinone methide and stilbenequinone. The overall antioxidant mechanism is a multi-step process.

Experimental Protocols

Quantification of BHT by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of BHT. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

Methodology:

-

Standard Preparation: Prepare a stock solution of BHT in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 to 10 µg/mL.

-

Sample Preparation: Dissolve the sample containing BHT in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 275 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the BHT standards against their concentrations. Determine the concentration of BHT in the sample by interpolating its peak area on the calibration curve.

DPPH Radical Scavenging Activity Assay

This assay is commonly used to evaluate the antioxidant capacity of compounds.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

-

Standard and Sample Preparation: Prepare a stock solution of BHT (positive control) in methanol (e.g., 1 mg/mL). Prepare various dilutions of the sample to be tested.

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to each well/cuvette.

-

For the blank, use the solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay

This is another widely used method to assess antioxidant capacity.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺). The solution will turn a dark blue-green color.

-

-

ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Standard and Sample Preparation: Prepare a stock solution of BHT (positive control) and various dilutions of the sample to be tested.

-

Assay Procedure:

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1 mL).

-

Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition of the ABTS•⁺ radical using a similar formula as for the DPPH assay.

Purity Determination

The purity of BHT is critical for its use in sensitive laboratory applications. The United States Pharmacopeia (USP) provides a monograph for BHT, which includes tests for identification, congealing temperature, and residue on ignition to ensure its quality.

A general workflow for purity determination:

A common method for assaying BHT purity is a titration method as described in pharmacopeial monographs. This typically involves dissolving a known quantity of BHT in a suitable solvent and titrating with a standardized solution.

Safety and Handling

BHT is generally recognized as safe (GRAS) for its intended use in food and pharmaceuticals at low concentrations. However, in a laboratory setting, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the pure compound. It is combustible and should be stored away from oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of Butylated Hydroxytoluene for laboratory use. The data presented in the tables, along with the visualized pathways and workflows, offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount for the effective and safe application of BHT as an antioxidant in a laboratory setting, ensuring the integrity and stability of sensitive materials and reagents.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-methylphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-Di-tert-butyl-4-methylphenol (BHT), a widely used antioxidant, in a variety of common organic solvents. Understanding the solubility of BHT is critical for its application in pharmaceuticals, cosmetics, food products, and industrial processes.[1][2] This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of BHT in organic solvents is influenced by factors such as the polarity of the solvent and the temperature.[1][3] Generally, BHT, a lipophilic phenol, exhibits good solubility in many organic solvents and is sparingly soluble in aqueous solutions.[4] The following tables summarize the available quantitative data for the solubility of BHT in various common organic solvents at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at or near Room Temperature

| Solvent | Temperature (°C) | Solubility |

| Acetone | Normal Temperature | 40 g/100 mL |

| Benzene | Normal Temperature | 40 g/100 mL |

| Chloroform | Not Specified | Soluble |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL |

| Ethanol | Normal Temperature | 25-26 g/100 mL |

| Ethanol | Not Specified | ~30 mg/mL |

| Ethanol | Not Specified | Freely Soluble |

| Ethyl Acetate | Not Specified | Soluble |

| Heptane | Not Specified | Soluble |

| Hexane | Not Specified | Soluble |

| Isopropanol | Normal Temperature | 30 g/100 mL |

| Methanol | Normal Temperature | 25 g/100 mL |

| Mineral Oil | Normal Temperature | 30 g/100 mL |

| Petroleum Ether | Normal Temperature | 50 g/100 mL |

| Toluene | Not Specified | Soluble |

Table 2: Temperature-Dependent Solubility of this compound in Alcohols (Mole Fraction, x)

| Temperature (K) | Methanol | Ethanol | Propanol | Butanol |

| 293.15 | 0.198 | 0.224 | 0.251 | 0.283 |

| 298.15 | 0.235 | 0.268 | 0.299 | 0.335 |

| 303.15 | 0.278 | 0.318 | 0.353 | 0.394 |

| 308.15 | 0.328 | 0.375 | 0.415 | 0.461 |

| 313.15 | 0.386 | 0.441 | 0.485 | 0.537 |

Data for Table 2 is derived from the study by Baluja et al. (2014). It is observed that the solubility of BHT in alcohols increases linearly with an increase in temperature. Furthermore, the solubility increases with the increasing chain length of the alcohol, with butanol showing the highest solubility among the tested alcohols.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols provide a general framework for determining the solubility of BHT in organic solvents.

Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Materials and Equipment:

-

This compound (BHT), high purity (e.g., >99%)

-

Selected organic solvents, analytical grade

-

Stoppered glass flasks

-

Analytical balance (accuracy ±0.1 mg)

-

Ultrasonic bath

-

Mechanical shaker

-

Constant temperature water bath (accuracy ±0.05 K)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure:

-

An excess amount of BHT is added to a known mass of the solvent in a stoppered glass flask.

-

The solid-liquid mixture is placed in an ultrasonic bath for approximately 15 minutes to facilitate initial dispersion.

-

The flasks are then agitated in a mechanical shaker for a set period, for instance, one hour, to promote dissolution.

-

Following shaking, the samples are placed in a constant temperature water bath to reach thermal equilibrium.

-

The samples are maintained at the specified temperature for an extended period (e.g., 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be established by periodically measuring the concentration of BHT in the supernatant until a constant value is obtained.

-

Once equilibrium is achieved, the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles.

-

The concentration of BHT in the filtered solution is then determined using a suitable analytical method.

Analytical Methods for Concentration Determination

UV-Vis Spectrophotometry: UV-Vis spectrophotometry can be a straightforward method for quantifying BHT concentration.

-

Wavelength Selection: The absorption spectrum of BHT in the chosen solvent is recorded to determine the wavelength of maximum absorbance (λmax). For BHT in ethanol, the λmax is approximately 278 nm.

-

Calibration Curve: A series of standard solutions of BHT with known concentrations are prepared in the solvent of interest.

-

The absorbance of each standard solution is measured at the λmax.

-

A calibration curve of absorbance versus concentration is plotted.

-

The absorbance of the unknown saturated solution is measured, and its concentration is determined by interpolation from the calibration curve.

Gas Chromatography (GC): Gas chromatography offers a highly sensitive and specific method for BHT analysis.

-

Instrumentation and Conditions:

-

Column: A suitable capillary column (e.g., 10% XE-60 on 100-200 mesh).

-

Temperatures: Injector at 225°C, column at 155°C, and detector at 250°C.

-

Carrier Gas: Nitrogen at a flow rate of 30 ml/min.

-

Detector: Flame Ionization Detector (FID).

-

-

Internal Standard: An internal standard, such as diphenylamine or 4-tert-butylphenol, is used to improve accuracy and precision.

-

Calibration: A standard curve is prepared by plotting the ratio of the peak height of BHT to the peak height of the internal standard against the concentration of BHT.

-

Sample Analysis: A known volume of the saturated BHT solution is mixed with the internal standard solution and injected into the GC.

-

The concentration of BHT in the sample is determined from the standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of BHT solubility.

Caption: A flowchart illustrating the key stages in the experimental determination of solubility.

References

An In-Depth Technical Guide to Butylated Hydroxytoluene (BHT) Reaction Kinetics and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics and degradation pathways of Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. Understanding the stability and degradation of BHT is critical for its safe and effective use in pharmaceuticals, food products, and other industrial applications. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the core reaction pathways.

BHT Reaction Kinetics

The degradation of BHT is influenced by several factors, including temperature, oxygen, and light. The kinetics of these reactions determine the shelf-life and stability of products containing BHT.

Thermal Oxidation Kinetics

Under an oxygen atmosphere, BHT undergoes thermal oxidation. The reaction kinetics are temperature-dependent and have been shown to follow a second-order reaction model in a closed system.[1][2] In contrast, under a nitrogen atmosphere, BHT is stable even at elevated temperatures up to 450 K.[1][2]

The initial oxidation of BHT in an oxygen atmosphere can be observed at temperatures as low as 332 K.[1] The process can be divided into four stages: an initial oxidation stage, an accelerated oxidation stage, a rapid oxidation stage, and a stable oxidation stage.

| Parameter | Value | Conditions | Reference |

| Reaction Order | Second-order | Mini-Closed Pressure Vessel Test (MCPVT), Oxygen atmosphere | |

| Kinetic Equation | ln(k) = -1.2194 × 10⁴(1/T) + 21.4 | MCPVT, Oxygen atmosphere | |

| Apparent Activation Energy (Ea) | 101.4 kJ·mol⁻¹ | MCPVT, Oxygen atmosphere | |

| Initial Oxidation Temperature | 332 K | MCPVT, Oxygen atmosphere |

Photo-oxidation Kinetics

In the presence of UV radiation, BHT degradation is significantly accelerated. The photo-oxidation of BHT follows pseudo-first-order kinetics. UV light lowers the apparent activation energy required for the oxidation reaction, making BHT more susceptible to degradation even at ambient temperatures (as low as 293 K under 365 nm UV radiation).

The apparent activation energy for the photo-oxidation of BHT is linearly related to the logarithm of the light intensity.

| Parameter | Value | Conditions | Reference |